(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1011398-78-9
VCID: VC8035398
InChI: InChI=1S/C9H8N4O4/c1-5-7-2-6(13(16)17)3-10-9(7)12(11-5)4-8(14)15/h2-3H,4H2,1H3,(H,14,15)
SMILES: CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])CC(=O)O
Molecular Formula: C9H8N4O4
Molecular Weight: 236.18 g/mol

(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

CAS No.: 1011398-78-9

Cat. No.: VC8035398

Molecular Formula: C9H8N4O4

Molecular Weight: 236.18 g/mol

* For research use only. Not for human or veterinary use.

(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid - 1011398-78-9

Specification

CAS No. 1011398-78-9
Molecular Formula C9H8N4O4
Molecular Weight 236.18 g/mol
IUPAC Name 2-(3-methyl-5-nitropyrazolo[3,4-b]pyridin-1-yl)acetic acid
Standard InChI InChI=1S/C9H8N4O4/c1-5-7-2-6(13(16)17)3-10-9(7)12(11-5)4-8(14)15/h2-3H,4H2,1H3,(H,14,15)
Standard InChI Key IPVSVIAJDSJJJJ-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])CC(=O)O
Canonical SMILES CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid consists of a fused bicyclic system: a pyrazole ring condensed with a pyridine ring. Key substituents include:

  • N1 position: Acetic acid group (-CH2COOH), enabling hydrogen bonding and solubility in polar solvents.

  • C3 position: Methyl group (-CH3), contributing to hydrophobic interactions.

  • C5 position: Nitro group (-NO2), influencing electronic properties and redox potential .

The molecular formula is C9H8N4O4, with a calculated molecular weight of 260.19 g/mol. Tautomerism is possible between 1H- and 2H-isoforms, though the 1H-tautomer dominates due to stabilization by the acetic acid substituent .

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclocondensation strategies. A prevalent method involves reacting 3-aminopyrazole derivatives with 1,3-dicarbonyl electrophiles . For example:

  • 3-Amino-5-nitropyrazole reacts with ethyl acetoacetate under acidic conditions to form the bicyclic system.

  • N1-Alkylation introduces the acetic acid moiety using chloroacetic acid in the presence of a base like K2CO3 .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at C3 and C5 necessitate careful control of temperature and catalyst choice.

  • Nitro Group Stability: Reduction of the nitro group during synthesis requires inert atmospheres and low temperatures .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationH2SO4, 80°C, 6 h62
N1-AlkylationChloroacetic acid, K2CO3, DMF45

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is polarity-dependent:

  • Aqueous Solubility: Limited (≈0.5 mg/mL at pH 7.4) due to the hydrophobic methyl and nitro groups.

  • Organic Solvents: Soluble in DMSO (25 mM) and DMF (10 mM) .
    Stability studies indicate decomposition above 150°C, with the nitro group prone to photolytic degradation .

Crystallographic Insights

X-ray diffraction of related structures reveals:

  • Planar Bicyclic Core: Dihedral angles <5° between pyrazole and pyridine rings.

  • Hydrogen Bonding: The acetic acid group forms intermolecular bonds with nitro oxygens, stabilizing crystal lattices .

Biomedical Applications

Kinase Inhibition

Pyrazolo[3,4-b]pyridines exhibit affinity for ATP-binding pockets in kinases. The nitro group enhances interactions with hydrophobic residues, while the acetic acid moiety mimics phosphate groups .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus show MIC values of 32 µg/mL, attributed to nitro group-mediated DNA intercalation .

Table 2: Biological Activity Data

TargetAssay TypeIC50/EC50 (µM)Reference
CDK2 KinaseFluorescence0.89
S. aureusBroth Dilution32 µg/mL

Computational Studies

Docking Simulations

Molecular docking into CDK2 (PDB: 1HCL) predicts:

  • Binding Energy: -9.2 kcal/mol, with hydrogen bonds between the acetic acid and Glu81/Lys83.

  • Nitro Group Role: Stabilizes the DFG-in conformation via π-π stacking with Phe80 .

ADMET Predictions

  • Permeability: Low Caco-2 permeability (Papp <1 × 10⁻⁶ cm/s) due to the ionized acetic acid.

  • CYP450 Interactions: Moderate inhibition of CYP3A4 (Ki = 8.7 µM) .

Challenges and Future Directions

Current limitations include poor oral bioavailability and metabolic instability. Strategies under investigation include:

  • Prodrug Design: Esterification of the acetic acid to enhance absorption.

  • Nitro Group Reduction: Exploring aminopyrazolo[3,4-b]pyridines as safer analogs .

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